3-Bromo-5-(cyanomethyl)benzoic acid
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Overview
Description
3-Bromo-5-(cyanomethyl)benzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a cyanomethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyanomethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(cyanomethyl)benzoic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(cyanomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The cyanomethyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Bromo-5-(cyanomethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyanomethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic Acid: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.
5-(Cyanomethyl)benzoic Acid: Lacks the bromine atom, which limits its reactivity in substitution reactions.
3-Bromo-5-iodobenzoic Acid: Contains an additional iodine atom, which can influence its reactivity and applications.
Uniqueness
3-Bromo-5-(cyanomethyl)benzoic acid is unique due to the presence of both bromine and cyanomethyl groups, which provide a combination of reactivity and functionality that is valuable in various chemical transformations and applications.
Properties
CAS No. |
1379366-55-8 |
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Molecular Formula |
C9H6BrNO2 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
3-bromo-5-(cyanomethyl)benzoic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5H,1H2,(H,12,13) |
InChI Key |
WUTJAQNQFRBCMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)CC#N |
Origin of Product |
United States |
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